molecular formula C5H9NS B13180737 1-(Methylsulfanyl)but-3-YN-2-amine

1-(Methylsulfanyl)but-3-YN-2-amine

Cat. No.: B13180737
M. Wt: 115.20 g/mol
InChI Key: GILJRZJVARHRJU-UHFFFAOYSA-N
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Description

1-(Methylsulfanyl)but-3-yn-2-amine (CAS: 1484289-23-7) is a sulfur-containing alkyne-amine hybrid compound. Its structure features:

  • A methylsulfanyl group (–SCH₃) at position 1.
  • A terminal alkyne (–C≡CH) at position 2.
  • A primary amine (–NH₂) at position 2.

Properties

Molecular Formula

C5H9NS

Molecular Weight

115.20 g/mol

IUPAC Name

1-methylsulfanylbut-3-yn-2-amine

InChI

InChI=1S/C5H9NS/c1-3-5(6)4-7-2/h1,5H,4,6H2,2H3

InChI Key

GILJRZJVARHRJU-UHFFFAOYSA-N

Canonical SMILES

CSCC(C#C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfanyl)but-3-YN-2-amine typically involves the reaction of propargylamine with methylthiol under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 50-80°C to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of 1-(Methylsulfanyl)but-3-YN-2-amine may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to achieve high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfanyl)but-3-YN-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amine group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted amines or amides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alkenes, alkanes.

    Substitution: Substituted amines, amides.

Scientific Research Applications

1-(Methylsulfanyl)but-3-YN-2-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological macromolecules and its effects on cellular processes.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(Methylsulfanyl)but-3-YN-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites of target proteins, modulating their activity. The presence of the methylsulfanyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

1-(3-Fluorophenyl)but-3-yn-2-amine hydrochloride (CAS: 2193065-31-3)

  • Key Differences :
    • Substituent : Replaces the methylsulfanyl group with a 3-fluorophenyl ring.
    • Physicochemical Impact :
  • Increased molecular weight and hydrophobicity due to the aromatic ring.
  • Enhanced stability via hydrochloride salt formation, improving water solubility .

1-(Methylsulfanyl)butan-2-amine (CAS: 1283030-37-4)

  • unsaturated but-3-yne backbone. Commercial Status: Five suppliers listed, indicating broader industrial use .

N-Methyl-4-(3-aminophenyl)-3-buten-1-amine

  • Key Differences: Substituents: Features an aryl group (3-aminophenyl) and a conjugated double bond. Applications: Patented for synthesis of polymers or bioactive molecules, highlighting the role of aromatic amines in material science .

Data Table: Comparative Analysis

Compound Name CAS Number Key Functional Groups Commercial Availability Potential Applications
1-(Methylsulfanyl)but-3-yn-2-amine 1484289-23-7 –SCH₃, –C≡CH, –NH₂ 2 suppliers Research chemical, click chemistry
1-(3-Fluorophenyl)but-3-yn-2-amine hydrochloride 2193065-31-3 –C₆H₄F, –C≡CH, –NH₂·HCl Bulk suppliers Pharmaceutical intermediate
1-(Methylsulfanyl)butan-2-amine 1283030-37-4 –SCH₃, –NH₂ (saturated chain) 5 suppliers Industrial synthesis
N-Methyl-4-(3-aminophenyl)-3-buten-1-amine –C₆H₄NH₂, –CH=CH–, –NHCH₃ Patent-only Polymer/pharmaceutical precursor

Research Findings and Trends

  • Methylsulfanyl Group : The –SCH₃ group in the target compound may enhance lipid solubility compared to hydroxyl or amine analogs, influencing membrane permeability in bioactive molecules.
  • Alkyne Reactivity : The terminal alkyne enables Huisgen cycloaddition (click chemistry), a feature absent in saturated analogs like 1-(methylsulfanyl)butan-2-amine .
  • Aromatic vs.

Biological Activity

1-(Methylsulfanyl)but-3-YN-2-amine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique alkyne structure, which may contribute to its interactions with biological systems. This article reviews the biological activity of 1-(Methylsulfanyl)but-3-YN-2-amine, summarizing relevant research findings, case studies, and synthesizing data into informative tables.

Chemical Structure and Properties

The molecular formula of 1-(Methylsulfanyl)but-3-YN-2-amine is C5H9NSC_5H_9NS. Its structure includes a methylthio group and a terminal alkyne, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC₅H₉NS
Molecular Weight115.19 g/mol
IUPAC Name1-(Methylsulfanyl)but-3-YN-2-amine
CAS Number[1217437-64-3]

Biological Activity Overview

Research indicates that compounds with alkyne functionalities often exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections detail specific findings related to the biological activity of 1-(Methylsulfanyl)but-3-YN-2-amine.

Anticancer Activity

Several studies have explored the anticancer potential of compounds similar to 1-(Methylsulfanyl)but-3-YN-2-amine. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC₅₀ (µM)
Compound APC3 (Prostate)47.8
Compound BLNCaP (Prostate)69.4
Compound C22Rv1 (Prostate)4.86

These results suggest that 1-(Methylsulfanyl)but-3-YN-2-amine may possess similar anticancer properties, warranting further investigation into its efficacy against specific cancer types.

Antimicrobial Activity

The antimicrobial properties of compounds containing sulfur and alkyne groups are well-documented. In related studies, compounds with similar structural features exhibited varying degrees of antibacterial activity:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus500
Bacillus cereus500

These findings indicate that 1-(Methylsulfanyl)but-3-YN-2-amine may also display antimicrobial properties, although specific data on this compound is limited.

The exact mechanism by which 1-(Methylsulfanyl)but-3-YN-2-amine exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with cellular targets such as enzymes and receptors involved in cancer proliferation and microbial resistance.

Case Studies

A notable case study involved the synthesis and evaluation of a series of methylthio-substituted alkynes for their biological activity. The study highlighted the importance of structural modifications on biological efficacy, indicating that subtle changes in substituents could significantly alter the activity profile.

Key Findings:

  • Structural Modifications : Variations in the alkyl chain length and substitution patterns led to different levels of cytotoxicity.
  • Biological Assays : Compounds were tested against multiple cancer cell lines, revealing promising candidates for further development.

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